
3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid: is an organic compound characterized by the presence of bromine atoms attached to both the phenyl ring and the acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid typically involves the bromination of 3-(4-bromophenyl)-2-methylacrylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of de-brominated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Formation of substituted derivatives with different functional groups.
Oxidation Reactions: Formation of carboxylic acids or other oxidized products.
Reduction Reactions: Formation of de-brominated or partially reduced products.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also employed in the development of brominated derivatives with potential biological activity.
Medicine: The compound is investigated for its potential therapeutic applications. Brominated compounds are known to exhibit antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of advanced materials with unique properties, such as flame retardants and polymers.
Wirkmechanismus
The mechanism of action of 3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
3-Bromopropionic acid: A brominated carboxylic acid with similar reactivity but different structural features.
4-Bromophenylacetic acid: Another brominated aromatic compound with distinct chemical properties.
2-Bromo-3-methylbutyric acid: A structurally related compound with variations in the position of the bromine atom and the alkyl chain.
Uniqueness: 3-Bromo-3-(4-bromophenyl)-2-methylacrylic acid is unique due to the presence of two bromine atoms at specific positions, which imparts distinct chemical reactivity and potential applications. Its structure allows for selective functionalization and derivatization, making it a valuable compound in synthetic chemistry and material science.
Eigenschaften
Molekularformel |
C10H8Br2O2 |
|---|---|
Molekulargewicht |
319.98 g/mol |
IUPAC-Name |
(Z)-3-bromo-3-(4-bromophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H8Br2O2/c1-6(10(13)14)9(12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,13,14)/b9-6- |
InChI-Schlüssel |
MSSWEYBKEWFTTM-TWGQIWQCSA-N |
Isomerische SMILES |
C/C(=C(\C1=CC=C(C=C1)Br)/Br)/C(=O)O |
Kanonische SMILES |
CC(=C(C1=CC=C(C=C1)Br)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



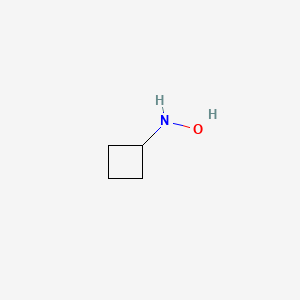
![6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12975328.png)
![5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12975329.png)
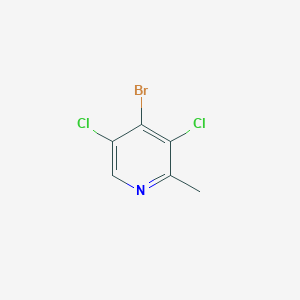

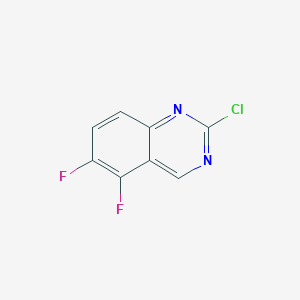
![2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12975354.png)
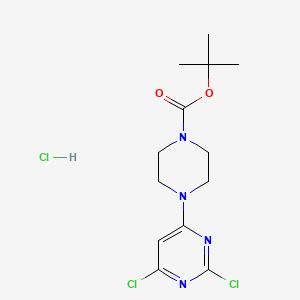

![2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B12975373.png)
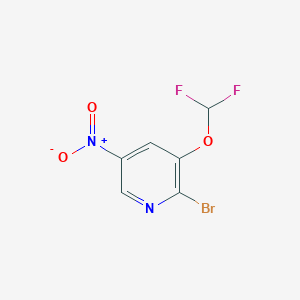
![5-(2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B12975392.png)
![2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12975396.png)
